Unveiling the Solid-State Architecture: A Technical Guide to the Crystal Structure Analysis of 1-(4-methoxyphenyl)-5-methyl-1H-pyrazole-4-carboxylic Acid
Unveiling the Solid-State Architecture: A Technical Guide to the Crystal Structure Analysis of 1-(4-methoxyphenyl)-5-methyl-1H-pyrazole-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Pyrazole Scaffold in Modern Drug Discovery
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry. Its remarkable structural versatility and capacity for diverse chemical modifications have made it a cornerstone in the design of novel therapeutic agents. Pyrazole derivatives exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties. The biological efficacy of these compounds is intrinsically linked to their three-dimensional structure and the intricate network of intermolecular interactions they form in the solid state. A thorough understanding of their crystal structure is therefore paramount for rational drug design and the development of new, more effective pharmaceuticals.
This in-depth technical guide delineates the comprehensive crystal structure analysis of a representative pyrazole derivative, 1-(4-methoxyphenyl)-5-methyl-1H-pyrazole-4-carboxylic acid. While the specific crystal structure for this exact compound is not publicly available, this guide will leverage the detailed crystallographic data of the closely related analogue, 1-Cyclohexyl-5-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid , to provide a robust and instructive framework for the analytical process. This approach allows for a detailed exploration of the synthetic rationale, crystallization techniques, and the nuances of single-crystal X-ray diffraction analysis.
Synthesis and Crystallization: From Molecular Design to Single Crystals
The synthesis of 1-(4-methoxyphenyl)-5-methyl-1H-pyrazole-4-carboxylic acid and its analogues typically involves a multi-step process, culminating in the formation of the pyrazole ring system. A common and effective strategy is the reaction of a β-ketoester with a substituted hydrazine.
Experimental Protocol: Synthesis of a 1-Aryl-5-substituted-1H-pyrazole-4-carboxylic Acid Analogue
This protocol is adapted from the synthesis of 1-Cyclohexyl-5-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid and can be modified for the target compound by substituting cyclohexyl hydrazine with (4-methoxyphenyl)hydrazine.
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Step 1: Synthesis of the Pyrazole Ethyl Ester.
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A mixture of ethyl 3-(dimethylamino)-2-(4-methoxybenzoyl)acrylate (1 equivalent) and (4-methoxyphenyl)hydrazine (1.1 equivalents) in absolute ethanol is refluxed for 2-4 hours.
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Upon cooling, the resulting ethyl 1-(4-methoxyphenyl)-5-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate will precipitate.
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The solid is collected by filtration, washed with cold ethanol, and dried.
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Step 2: Hydrolysis to the Carboxylic Acid.
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The synthesized ester (1 equivalent) is dissolved in a 1:1 mixture of tetrahydrofuran (THF) and water.
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Lithium hydroxide (2 equivalents) is added, and the mixture is stirred at room temperature for 6-8 hours.
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The reaction mixture is concentrated under reduced pressure to remove the THF.
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The aqueous solution is then acidified with a 10% citric acid solution, leading to the precipitation of the carboxylic acid.
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The final product, 1-(4-methoxyphenyl)-5-methyl-1H-pyrazole-4-carboxylic acid, is collected by filtration, washed with water, and dried under vacuum.
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Crystallization for Single-Crystal X-ray Diffraction
Obtaining high-quality single crystals is the most critical and often challenging step in crystal structure determination. The slow evaporation method is a widely used and effective technique for growing single crystals of pyrazole derivatives.
Protocol: Slow Evaporation Crystallization
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Dissolve the purified 1-(4-methoxyphenyl)-5-methyl-1H-pyrazole-4-carboxylic acid in a suitable solvent (e.g., methanol, ethanol, or a solvent mixture) to create a saturated or near-saturated solution.
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Loosely cover the container to allow for slow evaporation of the solvent at room temperature.
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Monitor the container over several days to weeks for the formation of well-defined single crystals.
Single-Crystal X-ray Diffraction: Elucidating the Molecular and Supramolecular Structure
Single-crystal X-ray diffraction (SCXRD) is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern.
Experimental Workflow for SCXRD
Caption: Experimental workflow for crystal structure analysis.
Data Collection, Structure Solution, and Refinement
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Crystal Mounting and Data Collection: A suitable single crystal is selected and mounted on a goniometer head. The crystal is then placed in a diffractometer and cooled to a low temperature (typically 100-120 K) to minimize thermal vibrations. X-ray diffraction data are collected as the crystal is rotated.
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Data Processing: The raw diffraction images are processed to determine the unit cell parameters and the space group of the crystal. The intensities of the diffraction spots are integrated and corrected for various experimental factors.
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Structure Solution: The initial atomic positions are determined from the processed diffraction data. This is typically achieved using direct methods or Patterson methods, often employing software packages like SHELXS.
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Structure Refinement: The initial structural model is refined using full-matrix least-squares procedures (e.g., with SHELXL). This iterative process minimizes the difference between the observed and calculated structure factors, resulting in a highly accurate and detailed crystal structure.
Structural Analysis: Insights into the Crystalline Architecture
The refined crystal structure provides a wealth of information about the molecule's conformation, bond lengths, bond angles, and the nature of intermolecular interactions that govern the crystal packing.
Molecular Conformation
Based on the analogue 1-Cyclohexyl-5-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid, the pyrazole ring is expected to be essentially planar. The phenyl ring attached to the pyrazole nitrogen will be twisted with respect to the pyrazole plane. In the case of the cyclohexyl analogue, the cyclohexane ring adopts a stable chair conformation.
Crystallographic Data Summary (Based on Analogue)
| Parameter | 1-Cyclohexyl-5-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid |
| Chemical Formula | C₁₇H₂₀N₂O₃ |
| Formula Weight | 300.35 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 12.0722 (9) |
| b (Å) | 12.7180 (9) |
| c (Å) | 11.7739 (8) |
| β (°) | 118.698 (1) |
| Volume (ų) | 1585.6 (2) |
| Z | 4 |
| Calculated Density (g/cm³) | 1.258 |
Intermolecular Interactions and Crystal Packing
The stability of a crystal lattice is dictated by a network of intermolecular interactions. In pyrazole carboxylic acids, hydrogen bonding is a dominant feature.
Hydrogen Bonding: In the crystal structure of the cyclohexyl analogue, the carboxylic acid groups of two adjacent molecules form a classic hydrogen-bonded dimer. This is a very common and robust supramolecular synthon. Specifically, the hydroxyl group of one molecule donates a hydrogen bond to the carbonyl oxygen of a neighboring molecule, and vice versa, creating a characteristic R²₂(8) ring motif.
Caption: Carboxylic acid dimer formation via hydrogen bonds.
Other Interactions: Besides strong hydrogen bonds, weaker interactions such as C-H···O, C-H···π, and π-π stacking interactions can also play a significant role in the overall crystal packing. A detailed analysis of these interactions is crucial for a complete understanding of the supramolecular architecture.
Conclusion: From Structure to Function
The crystal structure analysis of 1-(4-methoxyphenyl)-5-methyl-1H-pyrazole-4-carboxylic acid, guided by the detailed study of a close analogue, provides invaluable insights into its solid-state properties. This knowledge is not merely academic; it has profound implications for drug development. Understanding the precise molecular conformation and the network of intermolecular interactions allows scientists to:
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Establish Structure-Activity Relationships (SAR): Correlate specific structural features with biological activity.
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Guide Lead Optimization: Make informed decisions on chemical modifications to enhance potency and selectivity.
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Predict and Control Polymorphism: Different crystal forms (polymorphs) of the same compound can have different physical properties, including solubility and bioavailability.
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Facilitate Formulation Development: Knowledge of the solid-state structure is essential for designing stable and effective drug formulations.
References
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Fun, H. K., Quah, C. K., Chandrakantha, B., Isloor, A. M., & Shetty, P. (2011). 1-Cyclohexyl-5-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 67(12), o3513. [Link]
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Sheldrick, G. M. (2008). A short history of SHELX. Acta Crystallographica Section A: Foundations of Crystallography, 64(1), 112-122. [Link]
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Bernstein, J., Davis, R. E., Shimoni, L., & Chang, N. L. (1995). Patterns in hydrogen bonding: functionality and graph set analysis in crystals. Angewandte Chemie International Edition in English, 34(15), 1555-1573. [Link]
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Ferreira, S. B., da Silva, F. de A., & de Souza, M. V. N. (2021). The Importance of Pyrazole in the Design of New Bioactive Compounds. Mini-Reviews in Medicinal Chemistry, 21(1), 2-4. [Link]
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Cambridge Crystallographic Data Centre (CCDC). The Cambridge Structural Database (CSD). [Link]
